molecular formula C9H14ClNO3 B603487 2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one CAS No. 158890-29-0

2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one

Cat. No. B603487
CAS RN: 158890-29-0
M. Wt: 219.66g/mol
InChI Key: BLUGCRZMJSMHFW-UHFFFAOYSA-N
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Description

“2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one” is a chemical compound with the CAS Number: 158890-29-0 . It has a molecular weight of 219.67 . The IUPAC name for this compound is 8-(chloroacetyl)-1,4-dioxa-8-azaspiro[4.5]decane .


Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound , can be achieved from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’-(acetylamino)-4’-methyl- .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14ClNO3/c10-7-8(12)11-3-1-9(2-4-11)13-5-6-14-9/h1-7H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The density of this compound is 1.117 g/cm3 .

Scientific Research Applications

Structural Studies and Synthetic Applications

  • A structural study of a related compound, BTZ043, which is a promising antitubercular drug candidate, showcases the complex stereochemistry and rotational dynamics of the dioxa-azaspiro[4.5]decane scaffold. This study highlights the compound's chiral nature and the presence of diastereomeric conformers, which are key in understanding its biological activity and potential in drug design (Richter et al., 2022).

Growth-Regulating Activity

  • Research on derivatives of the dioxa-azaspiro[4.5]decane framework has identified compounds with growth-regulating activity, highlighting the utility of these structures in agricultural sciences. Specifically, a compound synthesized through the Mannich reaction demonstrated this biological activity, pointing towards potential applications in enhancing crop yields and controlling plant growth (Sharifkanov et al., 2001).

Anticonvulsant Activity

  • The anticonvulsant activity of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives was investigated, revealing that these compounds have significant potential in treating epilepsy and related neurological disorders. This study illustrates the importance of aromatic substitution on the cyclohexane ring in enhancing the anticonvulsant properties of these derivatives (Obniska et al., 2006).

Environmental and Analytical Applications

  • A calix[4]arene-based polymer incorporating the dioxa-azaspiro[4.5]decane moiety demonstrated high removal efficiency for water-soluble carcinogenic direct azo dyes and aromatic amines. This research underscores the compound's utility in environmental cleanup and pollution control, highlighting its role in removing hazardous substances from water sources (Akceylan et al., 2009).

Antibacterial Evaluation

  • Studies on triaza and dioxa aza spiro derivatives, including those based on the 1,4-dioxa-8-azaspiro[4.5]decane framework, have demonstrated antibacterial activity against various bacterial species. This indicates the potential of these compounds in developing new antibacterial agents, contributing to the fight against antibiotic-resistant infections (Natarajan et al., 2021).

Safety and Hazards

The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin or eyes .

properties

IUPAC Name

2-chloro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3/c10-7-8(12)11-3-1-9(2-4-11)13-5-6-14-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUGCRZMJSMHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,4-dioxa-8-azaspiro[4,5]decane (9.80 g, 67.1 mmol) in dichloromethane (150 mL) under nitrogen was added triethylamine (11.2 mL, 80.5 mmol. This was then cooled to 0° C. and to this was added dropwise with stirring 2-chloroacetyl chloride (6.53 mL, 80.5 mmol) in dichloromethane (50 mL) over 1 and a half hours. This was then stirred overnight warming to room temperature in the process. The reaction was then quenched by adding 1 N HCl (100 mL). This was then extracted with ethyl acetate and the ethyl acetate layers were dried with solid anhydrous magnesium sulfate powder, filtered and concentrated to give 2-Chloro-1-(1,4-dioxa-8-azaspiro[4,5]decan-8-yl)ethan-1-one as a brown oil (15.44 g). This was used without purification for the next step.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.53 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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